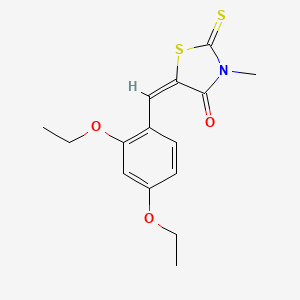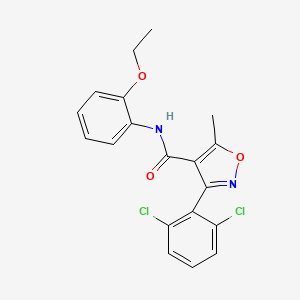
5-(2,4-diethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
説明
5-(2,4-diethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one, also known as DMTS, is a thiazolidinone derivative that has been extensively studied for its potential applications in various fields of research. DMTS is a yellow crystalline powder that has been synthesized using various methods.
作用機序
The mechanism of action of 5-(2,4-diethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is not well understood. However, it has been suggested that this compound may exert its cytotoxic effects by inducing apoptosis in cancer cells. This compound may also inhibit the production of inflammatory cytokines by suppressing the activation of NF-κB. Additionally, this compound may exert its antimicrobial effects by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the production of inflammatory cytokines, including TNF-α and IL-6. Additionally, this compound has been shown to exhibit antimicrobial effects by disrupting the cell membrane of bacteria and fungi.
実験室実験の利点と制限
5-(2,4-diethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. This compound is a stable compound that can be easily synthesized in high yields. Additionally, this compound exhibits potent cytotoxic, anti-inflammatory, and antimicrobial effects, making it a useful tool for studying these processes. However, this compound also has limitations. This compound is not very soluble in water, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not well understood, which may limit its use in certain studies.
将来の方向性
There are several future directions for the study of 5-(2,4-diethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one. One direction is to further elucidate the mechanism of action of this compound. Understanding the mechanism of action of this compound may lead to the development of more effective therapies for cancer, inflammation, and microbial infections. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. This may help to determine the optimal dosing and administration of this compound for therapeutic use. Additionally, the use of this compound in combination with other compounds may enhance its therapeutic effects and reduce its limitations.
合成法
5-(2,4-diethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been synthesized using various methods, including the reaction of 2,4-diethoxybenzaldehyde with thiosemicarbazide, followed by reaction with methyl isothiocyanate. Another method involves the reaction of 2,4-diethoxybenzaldehyde with thiosemicarbazide, followed by reaction with carbon disulfide and methyl iodide. These methods have been optimized to obtain high yields of this compound.
科学的研究の応用
5-(2,4-diethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of research, including cancer, inflammation, and microbial infections. This compound has been shown to exhibit cytotoxic effects on various cancer cells, including breast, lung, and prostate cancer cells. This compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, this compound has been shown to exhibit antimicrobial effects against various bacterial and fungal strains.
特性
IUPAC Name |
(5E)-5-[(2,4-diethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S2/c1-4-18-11-7-6-10(12(9-11)19-5-2)8-13-14(17)16(3)15(20)21-13/h6-9H,4-5H2,1-3H3/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFMRGVELQQDFQ-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361972 | |
| Record name | ZINC01190387 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5615-30-5 | |
| Record name | ZINC01190387 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-[(3-methyl-4-pyridinyl)methyl]-2-pyridinamine](/img/structure/B6098450.png)
![4'-[(2,4-dihydroxy-5-nitrobenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B6098471.png)
acetyl]amino}methyl)-2-furyl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6098478.png)
![ethyl 3-(2-fluorobenzyl)-1-[(4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6098482.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B6098490.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B6098495.png)

![ethyl 4-(1-{[4-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6098515.png)

![N-[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B6098535.png)
![1,3-dimethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6098548.png)
![N~1~-(2-ethyl-3-methyl-4-quinolinyl)-N~2~-[2-(4-hydroxyphenyl)ethyl]glycinamide ethanedioate (salt)](/img/structure/B6098555.png)
![3-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6098560.png)
![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6098563.png)